The compound "6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" is a derivative of the 6-fluoroindole family, which has been the subject of research due to its potential applications in medical imaging and neurobiology. The interest in this compound and its derivatives stems from their ability to interact with various biological pathways and receptors, which can be exploited for diagnostic and therapeutic purposes.
In the field of medical imaging, particularly positron emission tomography (PET), 6-fluoroindole derivatives have been evaluated as potential tracers. The compound "6-[18F]fluoro-3-(pyridine-3-yl)-1H-indole" has demonstrated high in vitro affinity for TDO, making it a candidate for PET imaging to detect TDO expression in vivo. The automated radiosynthesis of this compound has been reported, with a non-corrected yield of 5 to 6% and a radiochemical purity of over 99%. In vivo studies in mice have shown rapid accumulation in the heart and brain without de-fluorination, which is a significant advantage for imaging purposes1.
Fluorinated derivatives of 5,6-dihydroxytryptamine, such as 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines, have been synthesized and evaluated for their biological properties. These compounds have shown increased phenol acidities and decreased oxidation potential. Notably, fluorine substitution did not adversely affect their cytotoxic potential against neuroblastoma cells. Surprisingly, these derivatives exhibited significantly higher affinities for the serotonergic uptake system compared to their non-fluorinated counterpart, suggesting their utility in studying the molecular mechanisms of neurodegenerative action2.
The synthesis of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves several key steps:
The reaction conditions typically require careful control of temperature and reaction time to optimize yield and purity. For example, heating under reflux conditions may be necessary for certain steps to ensure complete reaction .
The molecular structure of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be described as follows:
The indole ring exhibits a planar structure with sp² hybridization at the carbon atoms involved in aromaticity. The presence of the fluorine atom introduces electron-withdrawing characteristics that can influence reactivity and binding interactions with biological targets.
The tetrahydropyridinyl group introduces additional steric factors into the molecule. The bond angles around the nitrogen atom in the tetrahydropyridine ring are approximately 109.5°, indicative of sp³ hybridization. X-ray crystallography studies could provide detailed insights into bond lengths and angles, confirming theoretical predictions about molecular geometry .
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can participate in various chemical reactions:
Typical conditions for these reactions include:
The choice of solvent and temperature is critical for optimizing yields and minimizing by-products.
The mechanism of action for 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole primarily involves its interaction with serotonin receptors, particularly the 5-HT6 receptor. The fluorine atom enhances binding affinity due to its electronegative nature, while the tetrahydropyridinyl group may contribute to selectivity towards specific receptor subtypes.
Upon binding to its target receptor, this compound may modulate neurotransmitter release and influence various signaling pathways associated with cognition and memory processes. Studies indicate potential implications in treating cognitive disorders by enhancing serotonergic signaling .
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has significant potential applications in medicinal chemistry:
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetically derived heterocyclic compound featuring a fused bicyclic indole core and a partially saturated pyridine moiety. Its systematic IUPAC name is 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, unambiguously defining the atomic connectivity and substituent positions. The molecular formula is C₁₃H₁₃FN₂, with a molecular weight of 216.25 g/mol [2] [7] [9]. The fluorine atom occupies the 6-position of the indole ring system, while the 1,2,3,6-tetrahydropyridin-4-yl group is attached at the indole’s 3-position [2]. This tetrahydropyridine ring exists in a non-aromatic state with two conjugated double bonds, conferring flexibility and basicity due to the tertiary nitrogen atom.
Canonical representations include the SMILES notation FC1=CC2=C(C=C1)NC=C2C3=CCNCC3
and the InChIKey FBWKDFSEFVFKFY-UHFFFAOYSA-N
, which standardize its electronic identification and facilitate database searches [2] [9]. The structural features critical to its biological activity are:
Table 1: Physicochemical Properties of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-Indole
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₃FN₂ | [2] [7] |
Molecular Weight | 216.25 g/mol | [7] [9] |
CAS Registry Number | 180161-14-2 | [2] [9] |
Hydrogen Bond Donors | 2 (indole NH, tetrahydropyridine NH⁺) | [2] [6] |
Hydrogen Bond Acceptors | 1 (tetrahydropyridine N) | [2] [6] |
Topological Polar Surface Area (TPSA) | 27.8 Ų | [9] |
Calculated logP (Lipophilicity) | 2.68 | [9] |
This compound emerged as a strategic pharmacophore in the early 2000s during explorations into indole-based scaffolds targeting central nervous system receptors. Its significance stems from its role as a versatile precursor to N-1-arylsulfonyl derivatives, which demonstrated nanomolar affinity for serotonin receptors, particularly the 5-hydroxytryptamine-6 (5-HT₆) subtype [3] [8]. Seminal work published in Bioorganic & Medicinal Chemistry Letters (2005) detailed its synthesis via:
The unmet N1-hydrogen atom was identified as a critical modification site. N-1-arylsulfonylation transformed this core from moderate affinity ligands (e.g., precursor Ki = 98 nM at 5-HT₆ receptors) into sub-nanomolar antagonists such as compound 15g
(Ki = 0.4 nM) [3] [8]. This structure-activity relationship breakthrough established the scaffold’s utility in designing high-precision neurotherapeutics. Concurrently, methylated analogues (e.g., 1-methyl-1,2,3,6-tetrahydropyridin-4-yl derivatives) were synthesized to probe nitrogen basicity effects, though they often exhibited reduced receptor specificity compared to the parent structure . The core’s compatibility with diverse electrophiles solidified its status as a privileged scaffold in CNS drug discovery [6].
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is pharmacologically significant due to its dual interactions with serotonin (5-HT) and dopamine (DA) receptor families, making it a valuable template for multitarget ligands. Key mechanistic insights include:
Serotonergic Activity
15g
inhibits 5-HT₆-mediated adenylate cyclase production at sub-nanomolar concentrations (IC₅₀ < 1 nM) [3] [8]. Molecular docking reveals the tetrahydropyridine nitrogen forms a salt bridge with Asp106 (Ballesteros-Weinstein position 3.32) in the 5-HT₆ binding pocket, while the sulfonyl group engages in hydrogen bonding with Ser193 [8]. Dopaminergic Activity
Though less potent than its serotonergic effects, the scaffold influences dopamine D₂ receptors implicated in psychosis and motor control. Molecular dynamics simulations suggest competitive binding at the D₂ orthosteric site, with the tetrahydropyridine nitrogen anchoring to Asp114 (analogous to 5-HT₆ Asp106) [6]. This polypharmacology enables the design of multitarget-directed ligands (MTDLs) for complex disorders like behavioral and psychological symptoms of dementia (BPSD), where simultaneous modulation of 5-HT₂ₐ, 5-HT₆, and D₂ receptors may yield enhanced efficacy [4] [6].
Table 2: Receptor Affinity Profile of Key Derivatives
Derivative Structure | 5-HT₆ Ki (nM) | 5-HT₂ₐ Ki (nM) | D₂ Ki (nM) | Primary Activity | |
---|---|---|---|---|---|
N-1-arylsulfonyl derivative 15g | 0.4 | >1000 | >1000 | 5-HT₆ antagonist | [3] [8] |
Unsubstituted indole (core) | 98 | 350 | 420 | Multitarget ligand | [3] [6] |
Methylated tetrahydropyridine | 246 | 510 | 380 | Moderate D₂/5-HT₂ₐ affinity |
The fluorinated indole core enhances blood-brain barrier permeability (logP ~2.7) and metabolic stability compared to non-halogenated analogs [9]. Its versatility as a synthetic intermediate continues to drive research into novel antipsychotics, antidepressants, and procognitive agents targeting monoaminergic dysfunction [4] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1